molecular formula C12H12N2O5 B11428897 2,2'-(5-methyl-2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid

2,2'-(5-methyl-2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetic acid

Cat. No.: B11428897
M. Wt: 264.23 g/mol
InChI Key: BQYICVQWKSSBJT-UHFFFAOYSA-N
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Description

2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID is a complex organic compound with a benzodiazole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxymethyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazole derivatives with carboxymethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.

    Indole derivatives: Various indole derivatives exhibit similar biological activities and are used in medicinal chemistry.

Uniqueness

What sets 2-[3-(CARBOXYMETHYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

2-[3-(carboxymethyl)-5-methyl-2-oxobenzimidazol-1-yl]acetic acid

InChI

InChI=1S/C12H12N2O5/c1-7-2-3-8-9(4-7)14(6-11(17)18)12(19)13(8)5-10(15)16/h2-4H,5-6H2,1H3,(H,15,16)(H,17,18)

InChI Key

BQYICVQWKSSBJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2CC(=O)O)CC(=O)O

Origin of Product

United States

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